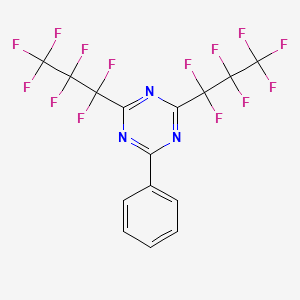
2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine is a fluorinated triazine derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of heptafluoropropyl groups and a phenyl ring attached to a triazine core, making it highly stable and resistant to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine typically involves the reaction of heptafluoropropyl-substituted precursors with triazine derivatives under controlled conditions. One common method includes the use of perfluoroalkylation reactions, where heptafluoropropyl groups are introduced to the triazine core through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale perfluoroalkylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorinated groups and prevent unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the heptafluoropropyl groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, amines, or alcohols under appropriate conditions
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a drug candidate due to its stability and unique chemical properties.
Industry: Utilized in the development of advanced materials, including coatings and polymers with enhanced properties
Mécanisme D'action
The mechanism of action of 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its high affinity for certain proteins and enzymes, allowing it to modulate their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
- 2,4-Bis(trifluoromethyl)-6-phenyl-1,3,5-triazine
- 2,4-Bis(pentafluoroethyl)-6-phenyl-1,3,5-triazine
- 2,4-Bis(nonafluorobutyl)-6-phenyl-1,3,5-triazine
Comparison: Compared to these similar compounds, 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine exhibits unique properties due to the presence of heptafluoropropyl groups. These groups enhance the compound’s stability, hydrophobicity, and resistance to degradation, making it particularly valuable for applications requiring high-performance materials .
Propriétés
Numéro CAS |
74582-85-7 |
|---|---|
Formule moléculaire |
C15H5F14N3 |
Poids moléculaire |
493.20 g/mol |
Nom IUPAC |
2,4-bis(1,1,2,2,3,3,3-heptafluoropropyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C15H5F14N3/c16-10(17,12(20,21)14(24,25)26)8-30-7(6-4-2-1-3-5-6)31-9(32-8)11(18,19)13(22,23)15(27,28)29/h1-5H |
Clé InChI |
AYZFCHCAHSWBHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


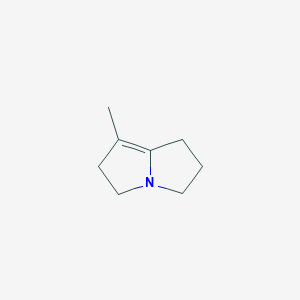
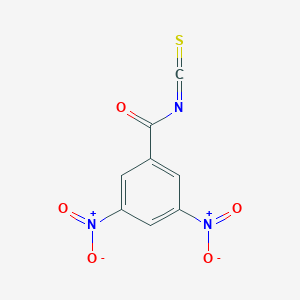

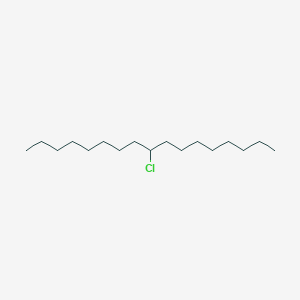
![2-[(3,4-Dichlorophenyl)methanesulfonyl]-1,3-benzothiazole](/img/structure/B14439586.png)
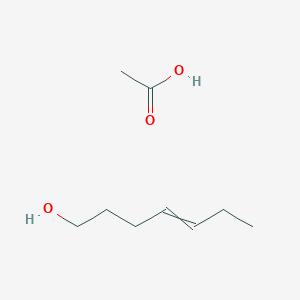
![4-[(4-Octylbenzoyl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14439595.png)
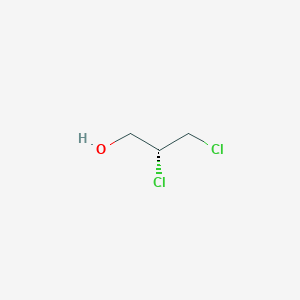

![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)
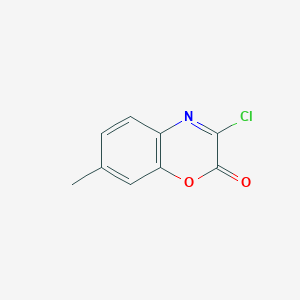

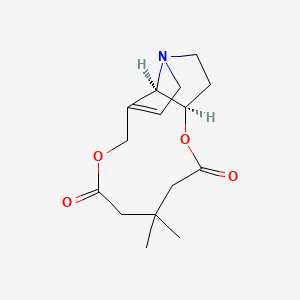
![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)
